molecular formula C10H9N3OS B3060823 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- CAS No. 89401-58-1

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-

Cat. No.: B3060823
CAS No.: 89401-58-1
M. Wt: 219.27 g/mol
InChI Key: ANRNYGXDGQPCFT-UHFFFAOYSA-N
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Description

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- is a chemical compound with a unique structure that combines a thiazole ring and a pyridine ring.

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- are also not fully elucidated. It has been suggested that this series of compounds took effect mainly through angiogenesis signaling pathways .

Molecular Mechanism

The molecular mechanism of action of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- is not fully known. It’s suggested that these compounds may exert their effects at the molecular level through angiogenesis signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- typically involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of N-methylthiazole-4-carboxamide and 4-bromopyridine as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole or pyridine derivatives.

Scientific Research Applications

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced catalysts.

Comparison with Similar Compounds

4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- can be compared with other similar compounds, such as:

    N-(4-(2,4-dimethylphenyl)-2-thiazolyl)benzamide: Known for its inhibitory activity against specific kinases.

    Fatostatin: Designed for metabolic diseases and cancer.

    N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: Evaluated for anticonvulsant and neurotoxicity activities.

The uniqueness of 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)- lies in its specific combination of a thiazole ring and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-11-9(14)8-6-15-10(13-8)7-2-4-12-5-3-7/h2-6H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRNYGXDGQPCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363283
Record name 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89401-58-1
Record name N-Methyl-2-(4-pyridinyl)-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89401-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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